molecular formula C12H10BrNO2 B1505579 Ethyl 6-bromoquinoline-4-carboxylate CAS No. 220844-77-9

Ethyl 6-bromoquinoline-4-carboxylate

Cat. No. B1505579
CAS RN: 220844-77-9
M. Wt: 280.12 g/mol
InChI Key: KEJQXBCGUDOZMU-UHFFFAOYSA-N
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Description

Ethyl 6-bromoquinoline-4-carboxylate is a chemical compound with the molecular formula C12H10BrNO2 . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of Ethyl 6-bromoquinoline-4-carboxylate is represented by the InChI code 1S/C12H10BrNO2/c1-2-16-12(15)9-5-6-14-11-4-3-8(13)7-10(9)11/h3-7H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 6-bromoquinoline-4-carboxylate is a white to yellow to brown powder or crystals . It has a molecular weight of 280.12 . The compound should be stored at room temperature .

Scientific Research Applications

Antibacterial Activity

Ethyl 6-bromoquinoline-4-carboxylate and its derivatives have been studied for their antibacterial properties. Koga et al. (1980) synthesized various disubstituted compounds, including derivatives of ethyl 6-bromoquinoline-4-carboxylate, and found significant antibacterial activities against both Gram-positive and Gram-negative bacteria (Koga, Itoh, Murayama, Suzue, & Irikura, 1980).

Synthesis of Heterocycles

Allin et al. (2005) utilized ethyl 6-bromoquinoline-4-carboxylate as a building block in radical cyclisation reactions to synthesize tri- and tetra-cyclic heterocycles. These cyclisations yielded new 6-membered rings attached to azoles, demonstrating the compound's utility in creating structurally novel heterocycles (Allin, Bowman, Elsegood, McKee, Karim, & Rahman, 2005).

Monobromination Reactions

Moẑek and Šket (1994) explored the monobromination of ethyl esters of 6- and 7-substituted-4-oxoquinoline-3-carboxylic acids, including ethyl 6-bromoquinoline-4-carboxylate. Their work showed that the type and position of substituents influence where the bromination occurs, which is crucial for tailoring specific chemical properties (Moẑek & Šket, 1994).

Anti-Tubercular and Anti-Bacterial Activities

A study by Li et al. (2019) on ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, a related compound, reported significant anti-tubercular activity against Mycobacterium smegmatis. This points towards potential applications of ethyl 6-bromoquinoline-4-carboxylate and its derivatives in combating tuberculosis and other bacterial infections (Li, Xu, Li, Gao, & Chen, 2019).

Photochemistry in Synthesis

Ikeda et al. (1977) researched the photochemistry of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates, including ethyl 6-bromoquinoline-4-carboxylate derivatives. Their work involved the synthesis of cycloprop[b]indoles, demonstrating the compound's utility in photochemical reactions (Ikeda, Matsugashita, Tabusa, & Tamura, 1977).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

ethyl 6-bromoquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-5-6-14-11-4-3-8(13)7-10(9)11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJQXBCGUDOZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CC2=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40708199
Record name Ethyl 6-bromoquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40708199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromoquinoline-4-carboxylate

CAS RN

220844-77-9
Record name Ethyl 6-bromoquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40708199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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